![molecular formula C21H30O2Si B13575525 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is a chemical compound with the molecular formula C21H30O2Si. It is commonly used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol typically involves the reaction of 2-methylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for the removal of the silyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or other substituted products.
Aplicaciones Científicas De Investigación
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is widely used in scientific research, including:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This selective protection and deprotection mechanism is crucial in complex organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: Used as a protecting group for aldehydes and alcohols.
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Used in the protection of aromatic aldehydes.
4-[(Tert-butyldiphenylsilyl)oxy]cyclohexan-1-one: Used in the protection of cyclic ketones.
Uniqueness
4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex organic synthesis, where selective protection and deprotection are essential .
Propiedades
Fórmula molecular |
C21H30O2Si |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-1-ol |
InChI |
InChI=1S/C21H30O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,22H,15-17H2,1-4H3 |
Clave InChI |
NGFNRUSUXJKWMO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
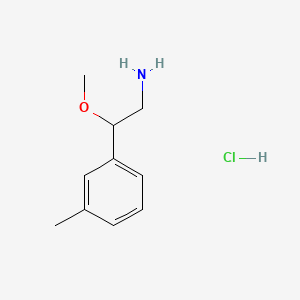

![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)
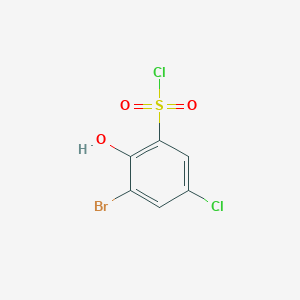
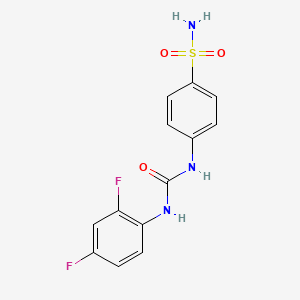
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)

![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
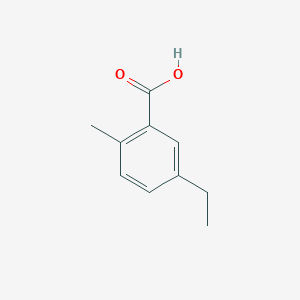

![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
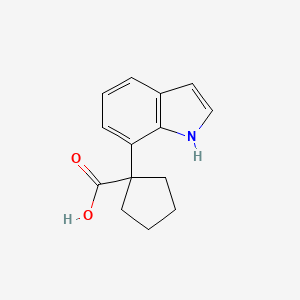
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
